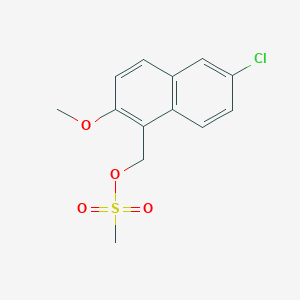
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is a chemical compound with the molecular formula C13H13ClO4S and a molecular weight of 300.76 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as chloro, methoxy, and methanesulfonate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 6-chloro-2-methoxynaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted naphthalenes with various functional groups replacing the methanesulfonate group.
Oxidation: Products include naphthoquinones or naphthaldehydes.
Reduction: Products include 6-chloro-2-methoxynaphthalene.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Used in the development of novel materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share the methoxy-naphthalene core structure and exhibit similar chemical reactivity.
Naphthalene sulfonates: Compounds with sulfonate groups attached to the naphthalene ring, used in various industrial applications.
Uniqueness
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of the chloro, methoxy, and methanesulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
Molekularformel |
C13H13ClO4S |
|---|---|
Molekulargewicht |
300.76 g/mol |
IUPAC-Name |
(6-chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C13H13ClO4S/c1-17-13-6-3-9-7-10(14)4-5-11(9)12(13)8-18-19(2,15)16/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GGXXWUMCQDWTCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Cl)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


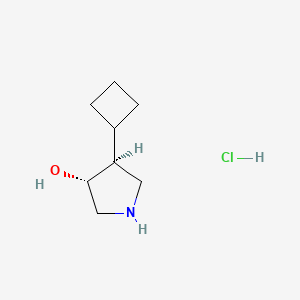
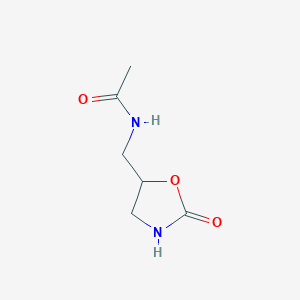

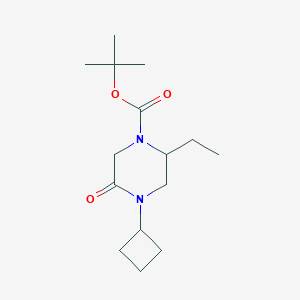



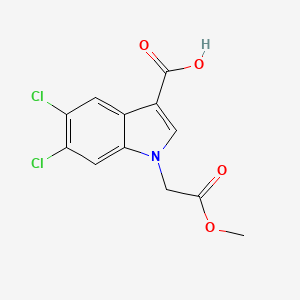
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)
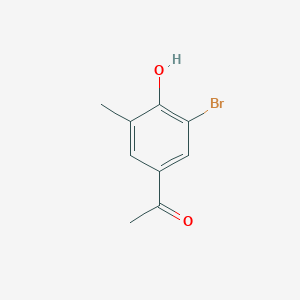
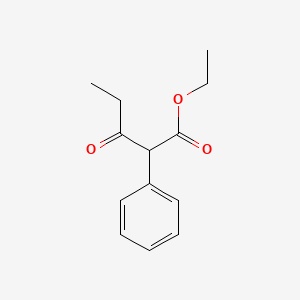
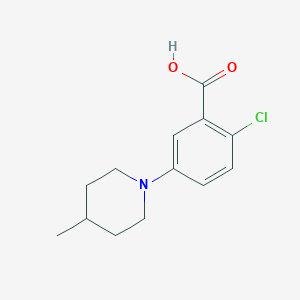
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
